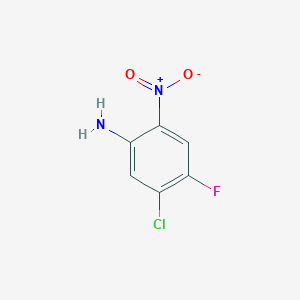

5-クロロ-4-フルオロ-2-ニトロアニリン

概要

説明

Synthesis Analysis

5-Chloro-4-fluoro-2-nitroaniline is used as a key intermediate in the synthesis of various organic compounds. For example, it has been utilized in the preparation of 5-aryl-2,2′-bipyridines bearing fluorinated aniline residues at the C6 position, showcasing a method for producing potential "push-pull" fluorophores with photophysical properties dependent on the fluorine atoms' positioning (Kopchuk et al., 2020). Additionally, a novel synthesis pathway for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in pesticide preparation, was reported, illustrating the versatility of related compounds in synthetic chemistry (Xiao-hua Du et al., 2005).

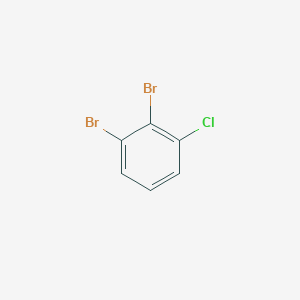

Molecular Structure Analysis

The molecular structure of 5-Chloro-4-fluoro-2-nitroaniline derivatives has been extensively studied. For instance, the crystal and molecular structure of N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a related compound, was determined by X-ray crystallography, providing insights into the charge-transfer interactions and non-linear optical properties of these molecules (C. Yanes et al., 1997).

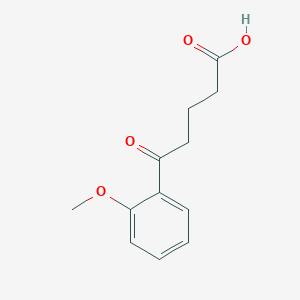

Chemical Reactions and Properties

5-Chloro-4-fluoro-2-nitroaniline participates in various chemical reactions, forming complexes with metals such as copper(II), nickel(II), and cobalt(II), which are characterized by their spectroscopic properties (G. Devoto et al., 1982). These complexes have square planar, tetrahedral, and hexacoordinate structures, demonstrating the compound's ability to act as a monodentate ligand.

Physical Properties Analysis

The physical properties of 5-Chloro-4-fluoro-2-nitroaniline derivatives, such as their phase transitions and molecular packing, have been studied. For example, the high- and low-temperature phases of isostructural 4-chloro-3-nitroaniline and 4-iodo-3-nitroaniline revealed insights into the disorder of nitro substituents and the effect of hydrogen bonding on molecular packing (J. Fábry et al., 2014).

Chemical Properties Analysis

The chemical properties of 5-Chloro-4-fluoro-2-nitroaniline and its derivatives include their reactivity towards nitrosation, mercuration, and telluration, leading to the synthesis of compounds with potential antibacterial activity (R. H. Al-Asadi et al., 2020). These studies highlight the compound's utility in creating novel organic molecules with specific functional properties.

科学的研究の応用

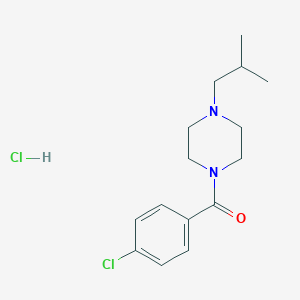

ベンザミド誘導体の合成

5-クロロ-4-フルオロ-2-ニトロアニリンは、ヒストン脱アセチル化酵素阻害剤として知られるベンザミド誘導体の合成における試薬として使用されます . これらの化合物は、クロマチン構造を修飾することにより遺伝子発現に影響を与えることができるため、がん治療に大きな可能性を秘めています。

医薬品研究

この化合物は、特にソラフェニブアナログの合成において、医薬品研究における重要な構成要素としての役割を果たします . これらのアナログは、抗がん特性について研究されており、HeLa や MCF-7 を含むさまざまな癌細胞株に対して細胞毒性を示しています。

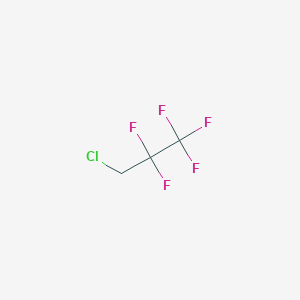

フッ素化試薬

有機合成の分野では、5-クロロ-4-フルオロ-2-ニトロアニリンはフッ素化試薬として使用されます . 有機分子にフッ素原子を導入することは、代謝安定性を高めたり、生物学的標的への結合親和性を変化させたりするなど、その化学的特性を修飾するために不可欠です。

作用機序

Target of Action

Nitroaniline compounds are generally known to interact with various enzymes and proteins within the cell .

Mode of Action

The specific mode of action of 5-Chloro-4-fluoro-2-nitroaniline is not well-documented. Nitroaniline compounds typically undergo enzymatic reduction within the cell, which can lead to the generation of reactive species. These reactive species can then interact with cellular targets, leading to various downstream effects .

Biochemical Pathways

Nitroaniline compounds are known to interfere with the normal functioning of several cellular processes, potentially including dna synthesis, protein synthesis, and cellular respiration .

Pharmacokinetics

They are typically metabolized by the liver and excreted in the urine .

Result of Action

Nitroaniline compounds can cause a variety of effects at the cellular level, potentially including dna damage, protein dysfunction, and disruption of cellular energy production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-fluoro-2-nitroaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with cellular targets .

特性

IUPAC Name |

5-chloro-4-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJKEIWZSOHDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333729 | |

| Record name | 5-Chloro-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104222-34-6 | |

| Record name | 5-Chloro-4-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104222-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-4-fluoro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

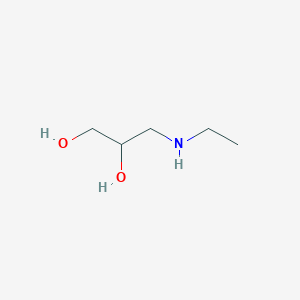

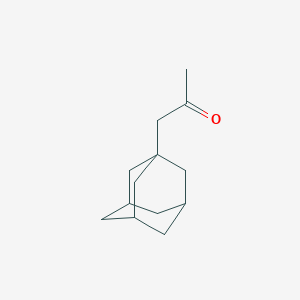

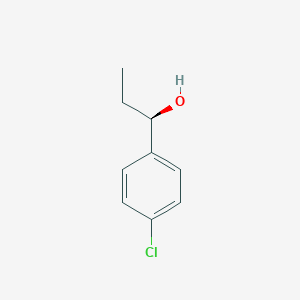

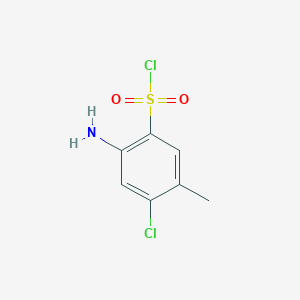

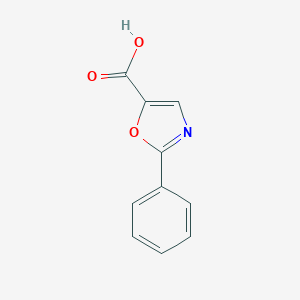

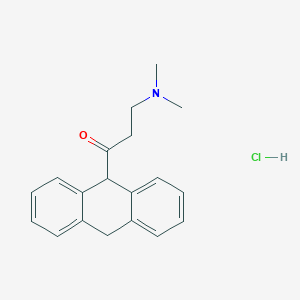

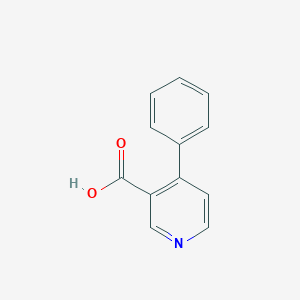

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)